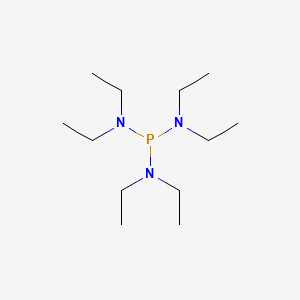

Tris(diethylamino)phosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[bis(diethylamino)phosphanyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N3P/c1-7-13(8-2)16(14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIOSTIIZGWENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(N(CC)CC)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062305 | |

| Record name | Tris(diethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2283-11-6 | |

| Record name | Hexaethylphosphorous triamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2283-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(diethylamino)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002283116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous triamide, N,N,N',N',N'',N''-hexaethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(diethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(diethylamino)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAETHYLPHOSPHOROUS TRIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPC83R9HNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is Tris(diethylamino)phosphine

An In-depth Technical Guide to Tris(diethylamino)phosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the chemical formula P(N(C₂H₅)₂)₃, is a versatile organophosphorus compound widely utilized in synthetic chemistry. As a member of the aminophosphine (B1255530) class, its unique electronic and steric properties make it a valuable ligand in coordination chemistry and a potent reagent in a variety of organic transformations. This document provides a comprehensive overview of its synthesis, properties, key reactions, and experimental protocols, intended for professionals in research and development.

Chemical Properties and Specifications

This compound is a colorless to pale-yellow liquid, notable for its strong, unpleasant odor. It is highly reactive and sensitive to both air and moisture, necessitating handling under an inert atmosphere. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₃₀N₃P | |

| Molar Mass | 247.36 g/mol | |

| CAS Number | 2283-11-6 | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 0.895 g/mL at 25 °C | |

| Boiling Point | 105-107 °C at 0.2 mmHg | |

| Refractive Index (n²⁰/D) | 1.476 | |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, ether, toluene). Reacts with water and protic solvents. |

Table 2: Spectroscopic Data

| Spectroscopy Type | Characteristic Peaks |

| ³¹P NMR (162 MHz, C₆D₆) | δ 118.0 ppm |

| ¹H NMR (400 MHz, C₆D₆) | δ 3.0 (dq, J=10.0, 7.1 Hz, 12H), 1.0 (t, J=7.1 Hz, 18H) |

| ¹³C NMR (101 MHz, C₆D₆) | δ 43.5 (d, J=13.0 Hz), 15.2 (d, J=3.5 Hz) |

Synthesis and Handling

General Synthesis Pathway

This compound is most commonly prepared via the reaction of phosphorus trichloride (B1173362) (PCl₃) with an excess of diethylamine. The reaction is typically performed in an anhydrous, aprotic solvent under an inert atmosphere to prevent the formation of undesirable byproducts. Diethylamine acts as both the nucleophile and the base to neutralize the hydrogen chloride formed during the reaction.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from phosphorus trichloride and diethylamine.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Diethylamine ((C₂H₅)₂NH), freshly distilled

-

Anhydrous hexane (B92381)

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

A 1 L three-necked round-bottom flask, equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, is charged with 500 mL of anhydrous hexane and 219.4 g (3.0 mol) of freshly distilled diethylamine.

-

The flask is cooled in an ice-water bath to 0 °C.

-

A solution of 45.8 g (0.33 mol) of phosphorus trichloride in 100 mL of anhydrous hexane is added dropwise from the addition funnel over a period of 2 hours, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The resulting white precipitate (diethylammonium chloride) is removed by filtration under an inert atmosphere using a cannula or a filter frit.

-

The solvent is removed from the filtrate under reduced pressure.

-

The remaining crude liquid is purified by vacuum distillation (e.g., at 0.2 mmHg) to yield pure this compound.

Key Applications and Reaction Mechanisms

This compound is a powerful reagent in several named reactions, primarily due to the high nucleophilicity of the phosphorus atom.

The Appel Reaction

The Appel reaction transforms an alcohol into an alkyl halide using a phosphine (B1218219) and a carbon tetrahalide (e.g., CCl₄ or CBr₄). This compound can be used in this context, where it activates the carbon tetrahalide to form a phosphonium (B103445) salt, which is then attacked by the alcohol.

Caption: Simplified mechanism of the Appel reaction using an aminophosphine.

Detailed Experimental Protocol: Appel Reaction

Objective: To convert benzyl (B1604629) alcohol to benzyl chloride using this compound and carbon tetrachloride.

Materials:

-

Benzyl alcohol

-

This compound

-

Carbon tetrachloride (CCl₄)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, nitrogen-flushed flask, dissolve 1.08 g (10 mmol) of benzyl alcohol in 20 mL of anhydrous acetonitrile.

-

Add 2.72 g (11 mmol) of this compound to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 1.69 g (11 mmol) of carbon tetrachloride in 5 mL of anhydrous acetonitrile.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 20 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product via flash column chromatography on silica (B1680970) gel to obtain benzyl chloride.

Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling.

-

Toxicity: It is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract. Inhalation or ingestion can be harmful.

-

Reactivity: It is pyrophoric in air and reacts violently with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from water, acids, and oxidizing agents.

An In-depth Technical Guide to Tris(diethylamino)phosphine (CAS 2283-11-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(diethylamino)phosphine, a versatile organophosphorus compound widely utilized in modern organic synthesis and catalysis. This document details its physicochemical properties, spectroscopic signature, key applications, and safety protocols, offering a valuable resource for laboratory and development settings.

Physicochemical Properties

This compound, with the CAS number 2283-11-6, is a colorless to yellow-orange liquid at room temperature.[1][2] Its color may darken upon exposure to air due to oxidation.[1] It is characterized by three diethylamino groups attached to a central phosphorus atom, rendering it an electron-rich and sterically hindered aminophosphine.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 2283-11-6 | [1][2] |

| Molecular Formula | C₁₂H₃₀N₃P | [1][2] |

| Molecular Weight | 247.36 g/mol | [1][2] |

| Appearance | Clear colorless to yellow-orange liquid | [1][2] |

| Boiling Point | 245-246 °C (at 760 mmHg) | [1][3] |

| 111-113 °C (at 2.5 mmHg) | [4] | |

| 80-90 °C (at 10 mmHg) | [2] | |

| Melting Point | 230-232 °C | [2][5] |

| Density | 0.903 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.475 | [2] |

| Solubility | Insoluble in water | [2][6] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [5] |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The electron-donating diethylamino groups create a distinct electronic environment around the phosphorus center.[1]

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Reference |

| ³¹P | 80 - 90 | Singlet | - | [1] |

| ¹H (CH₂) ** | 2.9 - 3.2 | Multiplet | ²J(P-H) ≈ 7-10 | [1] |

| ¹H (CH₃) | 0.9 - 1.2 | Triplet | - | [1] |

| ¹³C (CH₂) ** | 40 - 45 | - | - | [1] |

| ¹³C (CH₃) | 13 - 15 | - | - | [1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Reference |

| 790 - 810 | P-N Stretch | [1] |

| 1000 - 1250 | C-N Stretch | [1] |

| 1370 - 1390 | C-H Bend (Methyl) | [1] |

| 1450 - 1470 | C-H Bend (Methylene) | [1] |

Mass Spectrometry

High-resolution mass spectrometry can confirm the elemental composition of the molecule. The fragmentation pattern is consistent with its structure, often showing the loss of one or two diethylamino groups, resulting in peaks at m/z 174 and m/z 101, respectively.[1]

Applications in Organic Synthesis

This compound is a powerful reagent and ligand in a variety of organic transformations due to its nucleophilic and reducing properties.[3]

Ligand in Cross-Coupling Reactions

It serves as a versatile ligand for transition metals, particularly palladium, in numerous cross-coupling reactions essential for forming carbon-carbon and carbon-heteroatom bonds.[1] Its steric bulk and electron-donating nature help to stabilize the metal center and facilitate the catalytic cycle.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Forms C-C bonds between organoboron compounds and organic halides.[1]

-

Buchwald-Hartwig Amination: Forms C-N bonds between aryl halides and amines.[1]

-

Heck Reaction: Forms C-C bonds between alkenes and aryl halides.

-

Sonogashira Coupling: Forms C-C bonds between terminal alkynes and aryl halides.[1]

-

Stille Coupling: Forms C-C bonds between organotin compounds and organic halides.[1]

-

Negishi Coupling: Forms C-C bonds between organozinc compounds and organic halides.[1]

-

Hiyama Coupling: Forms C-C bonds between organosilicon compounds and organic halides.[1]

Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.

Deoxygenation and Desulfurization Reagent

This phosphine (B1218219) is an effective deoxygenation agent. For instance, it is used to deoxygenate cyclic α-diketones in the presence of fullerene C60 and to convert 1-alkylisatins to 1,1′-dialkylisoindigo derivatives.[7][8] It is also employed as a desulfurization agent.[3]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of phosphorus trichloride (B1173362) with an excess of diethylamine (B46881) in an inert solvent like diethyl ether.[3]

Caption: Synthetic Workflow for this compound.

Methodology:

-

A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise to a cooled, stirred solution of excess diethylamine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is typically stirred at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

-

The resulting precipitate of diethylammonium chloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

Purification is typically achieved by vacuum distillation.

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

Materials:

-

Aryl halide (1.0 mmol)

-

Organometallic reagent (1.1 - 1.5 mmol)

-

Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

-

This compound (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, if required)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Methodology:

-

To a dry reaction flask under an inert atmosphere, add the palladium precursor, this compound, aryl halide, and base (if applicable).

-

Evacuate and backfill the flask with the inert gas several times.

-

Add the anhydrous solvent via syringe, followed by the organometallic reagent.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution (e.g., NH₄Cl).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Safety and Handling

This compound is a flammable liquid and vapor and is sensitive to air and moisture.[2][6] It can cause skin and serious eye irritation and may cause respiratory irritation.[6]

Table 4: GHS Hazard Information

| Hazard Statement | Code | Reference |

| Flammable liquid and vapour | H226 | |

| Causes skin irritation | H315 | |

| Causes serious eye irritation | H319 | |

| May cause respiratory irritation | H335 |

Handling Precautions:

-

Handle only in a well-ventilated area or under a fume hood.

-

Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Store in a cool, dry place under an inert gas in a tightly sealed container.[6] Recommended storage is below 30°C.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

In case of skin contact, wash with plenty of soap and water.[7] In case of eye contact, rinse cautiously with water for several minutes.

References

- 1. Buy this compound | 2283-11-6 [smolecule.com]

- 2. 2283-11-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Tris(diethylamino)phosphin – Wikipedia [de.wikipedia.org]

- 4. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. This compound | 2283-11-6 [amp.chemicalbook.com]

- 8. This compound | 2283-11-6 [chemicalbook.com]

Technical Guide: Tris(diethylamino)phosphine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tris(diethylamino)phosphine, a versatile organophosphorus compound. It covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and key applications, and visual representations of relevant chemical pathways.

Core Properties of this compound

This compound, also known as hexaethylphosphorous triamide, is a tertiary phosphine (B1218219) characterized by three diethylamino groups attached to a central phosphorus atom.[1] This structure imparts unique electronic and steric properties, making it a valuable reagent and ligand in organic synthesis.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 247.36 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₃₀N₃P | [1][2] |

| CAS Number | 2283-11-6 | [1][4][5] |

| Density | 0.903 g/mL at 25 °C | [1][5][6] |

| Boiling Point | 80-90 °C at 10 mmHg | [5][6] |

| Refractive Index (n²⁰/D) | 1.475 | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [1] |

Structural Information

| Identifier | Value | References |

| IUPAC Name | N-[bis(diethylamino)phosphanyl]-N-ethylethanamine | [1] |

| Synonyms | Hexaethylphosphorous triamide, Tris(N,N-diethylamino)phosphine | [3][4] |

| Canonical SMILES | CCN(CC)P(N(CC)CC)N(CC)CC | [1][6] |

| InChI Key | FDIOSTIIZGWENY-UHFFFAOYSA-N | [1][6] |

Experimental Protocols

This section details methodologies for the synthesis of this compound and its application in two significant classes of organic reactions: palladium-catalyzed cross-coupling and deoxygenation.

Synthesis of this compound

This protocol describes a common method for synthesizing aminophosphines through the reaction of a phosphorus halide with a secondary amine.

Objective: To synthesize this compound from phosphorus trichloride (B1173362) and diethylamine (B46881).

Materials:

-

Phosphorus trichloride (PCl₃)

-

Diethylamine (HN(Et)₂)

-

Anhydrous diethyl ether (or other inert solvent)

-

Triethylamine (B128534) (Et₃N) or other suitable base

-

Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet under a Schlenk line.

-

Reagent Preparation: In the flask, dissolve diethylamine (3.3 equivalents) and triethylamine (3.3 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reaction: Add a solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether to the dropping funnel. Add the PCl₃ solution dropwise to the stirred amine solution at 0 °C. An exothermic reaction will occur, forming a white precipitate (triethylammonium chloride).

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours to ensure complete reaction.

-

Work-up: Filter the reaction mixture under nitrogen to remove the triethylammonium (B8662869) chloride precipitate. Wash the precipitate with small portions of anhydrous diethyl ether.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound as a colorless to light yellow liquid.

Application in Buchwald-Hartwig Amination (Representative Protocol)

This compound can serve as a ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bond formation.[6][7]

Objective: To perform a representative Buchwald-Hartwig amination of an aryl bromide with a primary amine using a palladium catalyst and this compound as the ligand.

Materials:

-

Aryl bromide (e.g., 4-bromotoluene) (1.0 equiv)

-

Primary amine (e.g., aniline) (1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

-

This compound (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene (B28343)

-

Schlenk tube and inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂, this compound, and sodium tert-butoxide to a Schlenk tube.

-

Reagent Addition: Add the aryl bromide and anhydrous toluene to the tube.

-

Reaction Initiation: Add the amine to the reaction mixture.

-

Heating: Seal the Schlenk tube and heat the mixture in an oil bath at 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and quench with water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Deoxygenation of Isatins to Synthesize Isoindigos

This compound is an effective reagent for the deoxygenation of α-dicarbonyl compounds, such as isatins, to generate carbene intermediates that subsequently dimerize.[1]

Objective: To synthesize 1,1'-dialkylisoindigos via the deoxygenation of 1-alkylisatins.[1]

Materials:

-

1-Alkylisatin (e.g., 1-methylisatin) (1.0 equiv)

-

This compound (1.0 equiv)

-

Anhydrous dichloromethane (B109758)

-

Dry hexane (B92381)

-

Schlenk line and glassware

Procedure:

-

Setup: All reactions must be performed under an argon atmosphere.[1]

-

Reagent Preparation: Dissolve the appropriate 1-alkylisatin (2.64 mmol) in anhydrous dichloromethane (10 ml) in a flask. Cool the solution to –60 °C with bubbling of dry argon for 2 minutes.[1]

-

Reaction: Prepare a solution of this compound (0.69 ml, 2.64 mmol) in dichloromethane (3 ml). Add this solution dropwise to the cooled isatin (B1672199) solution.[1]

-

Completion: After the addition, allow the reaction mixture to warm to room temperature.[1]

-

Isolation: A solid product should precipitate. Filter the solid, wash it with dry hexane, and dry it under vacuum (12 Torr) to yield the pure isoindigo product.[1]

-

Alternative Isolation: If no solid forms, evaporate the reaction mixture to dryness under vacuum. Treat the residue with 10 ml of dry hexane to induce precipitation. Filter and dry the solid as described above.[1]

Applications in Research and Development

This compound's utility extends across several areas of chemical research and development.

-

Homogeneous Catalysis: As demonstrated, it serves as a versatile ligand in palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[7] Its electron-donating properties can stabilize catalytic intermediates and influence reaction outcomes.

-

Organic Synthesis: It is a potent deoxygenating agent, particularly for α-dicarbonyl compounds. This reactivity allows for the generation of carbenes under mild conditions, enabling the synthesis of complex molecules like isoindigo derivatives.[1] It can also act as a nucleophile or a base in various other organic transformations.[1]

-

Material Science: The unique properties of this compound make it a candidate for the development of new materials, particularly in polymer chemistry and in the synthesis of colloidal quantum dots.[1]

Safety and Handling

This compound is a reactive chemical that should be handled with appropriate safety precautions. It is sensitive to air and moisture and should be stored under an inert atmosphere, typically below 30°C.[1] As with all phosphines, it may be toxic, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Deoxygenation of some α-dicarbonyl compounds by this compound in the presence of fullerene C60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Stereospecific Deoxygenation of Phosphine Oxides with Retention of Configuration Using Triphenylphosphine or Triethyl Phosphite as an Oxygen Acceptor [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Tris(diethylamino)phosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(diethylamino)phosphine, with the chemical formula P[N(C₂H₅)₂]₃, is a versatile organophosphorus compound widely utilized in synthetic chemistry.[1] Its unique electronic and steric properties make it a valuable reagent and ligand in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, synthesis, and reactivity. Detailed experimental protocols for its synthesis and key applications are provided, alongside visual representations of reaction pathways and experimental workflows to facilitate understanding and application in research and development.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic strong odor. It is soluble in many organic solvents but insoluble in water.[2] The key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₃₀N₃P | [1] |

| Molecular Weight | 247.36 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 80-90 °C at 10 mmHg | [1] |

| Density | 0.903 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.475 | [1] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Shifts | Reference(s) |

| ³¹P NMR (vs. 85% H₃PO₄) | δ 118 ppm (singlet) | [2] |

| ¹H NMR | δ ~2.9-3.2 ppm (multiplet, -CH₂-), δ ~1.0 ppm (triplet, -CH₃) | [2] |

| ¹³C NMR | δ ~42 ppm (-CH₂-), δ ~14 ppm (-CH₃) | [2] |

| Infrared (IR) Spectroscopy | ~2965 cm⁻¹ (C-H stretch), ~1455 cm⁻¹ (C-H bend), ~1195 cm⁻¹ (C-N stretch), ~1025 cm⁻¹ (P-N stretch) | [2] |

Synthesis and Experimental Protocol

This compound is typically synthesized by the reaction of phosphorus trichloride (B1173362) with an excess of diethylamine (B46881). The diethylamine acts as both a nucleophile and a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phosphorus trichloride (PCl₃)

-

Diethylamine ((C₂H₅)₂NH)

-

Anhydrous diethyl ether or other inert solvent

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is charged with a solution of diethylamine (6.6 equivalents) in anhydrous diethyl ether.

-

The flask is cooled in an ice-water bath to 0 °C.

-

A solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred solution of diethylamine over a period of 1-2 hours, maintaining the temperature below 10 °C. A white precipitate of diethylammonium (B1227033) chloride will form.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction mixture is filtered under an inert atmosphere to remove the diethylammonium chloride precipitate. The precipitate is washed with several portions of anhydrous diethyl ether.

-

The filtrate and washings are combined, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product is purified by vacuum distillation to afford pure this compound as a colorless liquid.

Characterization:

The purity of the synthesized this compound can be confirmed by NMR spectroscopy (³¹P, ¹H, ¹³C) and IR spectroscopy, comparing the obtained spectra with the data provided in Table 2.

Chemical Reactivity and Applications

This compound exhibits a rich chemical reactivity, primarily driven by the nucleophilic and reducing nature of the phosphorus atom.

Ligand in Catalysis: Buchwald-Hartwig Amination

This compound can serve as a ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the formation of C-N bonds. The electron-donating diethylamino groups enhance the electron density on the phosphorus atom, which in turn influences the catalytic activity of the palladium center.

Experimental Protocol: Palladium-Catalyzed Amination of Aryl Chloride

Materials:

-

Aryl chloride

-

Amine

-

This compound

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

Procedure:

-

To an oven-dried Schlenk tube are added Pd(OAc)₂ (1-2 mol%), this compound (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

-

The tube is evacuated and backfilled with nitrogen or argon.

-

Anhydrous toluene, the aryl chloride (1 equivalent), and the amine (1.1-1.2 equivalents) are added via syringe.

-

The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aryl amine.

Deoxygenation Reactions

This compound is an effective deoxygenating agent, particularly for converting carbonyl compounds to other functional groups. A notable application is the deoxygenation of isatins to form isoindigos.

Experimental Protocol: Deoxygenation of N-Alkylisatin

Materials:

-

N-Alkylisatin

-

This compound

-

Anhydrous dichloromethane (B109758)

-

Nitrogen or Argon gas supply

Procedure:

-

A solution of the N-alkylisatin (1 equivalent) in anhydrous dichloromethane is prepared in a Schlenk flask under an inert atmosphere.

-

The solution is cooled to -78 °C (dry ice/acetone bath).

-

A solution of this compound (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the cooled isatin (B1672199) solution.

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-16 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the corresponding isoindigo derivative.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[2] It is sensitive to air and moisture, and thus should be stored and handled under an inert atmosphere of nitrogen or argon. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its strong electron-donating ability and moderate steric bulk make it an effective ligand in palladium-catalyzed cross-coupling reactions and a potent deoxygenating agent. The detailed protocols and data presented in this guide are intended to facilitate its application in academic and industrial research, enabling the development of novel synthetic methodologies and the efficient construction of complex molecules.

References

Synthesis of Tris(diethylamino)phosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tris(diethylamino)phosphine, a versatile organophosphorus compound. The document details the core synthetic protocol, including reaction parameters, purification methods, and relevant safety information. Quantitative data is presented in clear, structured tables, and the experimental workflow is visualized to facilitate understanding and replication.

Core Synthesis Protocol

The most common and established method for the synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with an excess of diethylamine (B46881).[1] This nucleophilic substitution reaction proceeds readily, with the diethylamine acting as both the nucleophile and a scavenger for the hydrogen chloride byproduct. The reaction is typically performed in an inert solvent under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride.

Reaction: PCl₃ + 6 HN(C₂H₅)₂ → P(N(C₂H₅)₂)₃ + 3 [H₂N(C₂H₅)₂]Cl

Experimental Procedure

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet.

-

Phosphorus trichloride (PCl₃)

-

Diethylamine (HN(Et)₂)

-

Anhydrous diethyl ether or other suitable inert solvent

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A solution of diethylamine (6.0 equivalents) in anhydrous diethyl ether is prepared in a three-necked flask under a nitrogen atmosphere and cooled to 0 °C using an ice bath.

-

Addition of Phosphorus Trichloride: A solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred diethylamine solution. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

Work-up: The resulting white precipitate of diethylammonium (B1227033) chloride is removed by filtration under a nitrogen atmosphere. The filter cake should be washed with anhydrous diethyl ether to recover any entrained product.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude this compound is then purified by vacuum distillation.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Quantity |

| Phosphorus Trichloride | 137.33 | 1.0 | Specify amount |

| Diethylamine | 73.14 | 6.0 | Specify amount |

| Anhydrous Diethyl Ether | 74.12 | - | Sufficient to dissolve reagents |

| Product Property | Value | Reference |

| Molecular Formula | C₁₂H₃₀N₃P | [1] |

| Molecular Weight | 247.36 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 80-90 °C at 10 mmHg | |

| Density | 0.903 g/mL at 25 °C | |

| Refractive Index | n20/D 1.475 | |

| ³¹P NMR (in C₆D₆) | δ ~118 ppm | |

| ¹H NMR (in C₆D₆) | δ ~1.0 (t), 3.0 (dq) | |

| ¹³C NMR (in C₆D₆) | δ ~15, 42 | |

| Typical Yield | 70-80% |

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a logical progression of steps, from reaction setup to final purification. The following diagram illustrates this workflow.

References

Tris(diethylamino)phosphine IUPAC name

An In-depth Technical Guide to N,N,N',N',N'',N''-Hexaethylphosphanetriamine

This guide provides a comprehensive overview of N,N,N',N',N'',N''-Hexaethylphosphanetriamine, commonly known as Tris(diethylamino)phosphine, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, synthesis, applications, and safety information, along with detailed experimental protocols and visual diagrams of key chemical processes.

Chemical Identity and Properties

This compound is a versatile organophosphorus compound widely utilized in organic synthesis and catalysis. Its official IUPAC name is N-[bis(diethylamino)phosphanyl]-N-ethylethanamine.[1][2] It is also commonly referred to as Hexaethylphosphorous triamide.[2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-[bis(diethylamino)phosphanyl]-N-ethylethanamine[1][2] |

| CAS Number | 2283-11-6[1][4] |

| Molecular Formula | C₁₂H₃₀N₃P[1][3][4] |

| Molecular Weight | 247.36 g/mol [1][3][4] |

| SMILES | CCN(CC)P(N(CC)CC)N(CC)CC[1][4] |

| InChI Key | FDIOSTIIZGWENY-UHFFFAOYSA-N[1][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid[4][5] |

| Boiling Point | 80-90 °C at 10 mmHg[4] |

| Density | 0.903 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.475[4] |

Synthesis

The primary method for synthesizing this compound involves the reaction of phosphorus trichloride (B1173362) with an excess of diethylamine (B46881) in an inert solvent. The diethylamine acts as both a nucleophile and a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phosphorus trichloride (PCl₃)

-

Diethylamine (Et₂NH), anhydrous

-

Anhydrous hexane (B92381)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser connected to a nitrogen inlet.

Procedure:

-

In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve diethylamine (6.6 equivalents) in anhydrous hexane.

-

Cool the solution to 0 °C using an ice bath.

-

Add phosphorus trichloride (1 equivalent) dissolved in anhydrous hexane dropwise to the stirred diethylamine solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

The formation of a white precipitate (diethylammonium chloride) will be observed.

-

Filter the mixture under nitrogen to remove the precipitate.

-

Wash the precipitate with anhydrous hexane.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound as a colorless liquid.

Applications in Research and Development

This compound is a valuable reagent and ligand in various chemical transformations, making it highly relevant for drug discovery and development.

Ligand in Cross-Coupling Reactions

Due to its strong electron-donating ability and moderate steric bulk, it serves as an effective ligand for transition metal catalysts in a variety of cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds in complex drug molecules.[1][6] These reactions include Buchwald-Hartwig, Suzuki-Miyaura, Heck, and Sonogashira couplings.

Deoxygenation and Desulfurization Reactions

This compound is a powerful reducing agent used for the deoxygenation of various functional groups, such as in the conversion of α-dicarbonyl compounds.[1] It is also an effective desulfurization agent.[5][7] A notable application is the synthesis of isoindigo derivatives from isatins.[8]

Experimental Protocol: Synthesis of 1,1'-Dialkylisoindigos[9]

Materials:

-

1-Alkylisatin derivative

-

This compound

-

Anhydrous dichloromethane

-

Argon atmosphere setup

Procedure:

-

Under an argon atmosphere, dissolve the 1-alkylisatin (1 equivalent) in anhydrous dichloromethane.

-

To this solution, add this compound (1 equivalent) dropwise.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The resulting solid residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-EtOAc) to afford the pure 1,1'-dialkylisoindigo derivative.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[9] It is sensitive to air and moisture.[9]

Table 3: Hazard Information

| Hazard Statement | Code | Description |

| Flammable liquid and vapor | H226 | The substance is a flammable liquid and its vapor can form flammable mixtures with air.[4][9] |

| Skin corrosion/irritation | H315 | Causes skin irritation upon contact.[4][9] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[4][9] |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation.[4][9] |

Table 4: Precautionary Measures

| Precautionary Statement | Code | Description |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[9] |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |

| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9] |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| Storage | P405 | Store locked up.[9] |

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[9][10] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4]

Conclusion

N,N,N',N',N'',N''-Hexaethylphosphanetriamine is a potent and versatile phosphine ligand and reagent with significant applications in organic synthesis, particularly in the construction of complex molecules relevant to drug development. Its utility in promoting challenging chemical transformations underscores its importance in the modern chemistry laboratory. A thorough understanding of its properties, synthesis, and handling procedures is crucial for its safe and effective use in research and development.

References

- 1. Buy this compound | 2283-11-6 [smolecule.com]

- 2. Hexaethylphosphorous triamide | C12H30N3P | CID 75292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 5. Tris(diethylamino)phosphin – Wikipedia [de.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling of Tris(diethylamino)phosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for Tris(diethylamino)phosphine (CAS No. 2283-11-6), a versatile organophosphorus compound utilized in organic synthesis. Due to its hazardous properties, a thorough understanding of its safety profile is critical for all personnel who handle this substance. This document outlines the known hazards, safe handling procedures, and emergency responses based on available Safety Data Sheets (SDS).

Chemical Identification and Physical Properties

This compound, also known as Hexaethylphosphorous triamide, is a flammable and reactive liquid.[1][2] Its key identifiers and physical properties are summarized below.

| Property | Value |

| CAS Number | 2283-11-6[3] |

| Molecular Formula | C12H30N3P[1] |

| Molecular Weight | 247.36 g/mol [1] |

| Appearance | Clear colorless to yellow-orange liquid[1][4] |

| Boiling Point | 80-90 °C at 10 mmHg[4] |

| Density | 0.903 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.475[4] |

| Flash Point | 59 °C (138.2 °F) - closed cup[3] |

| Solubility | Insoluble in water.[4][5] Moderately soluble in organic solvents.[2] |

| Sensitivity | Air sensitive[5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized in the table below.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | GHS02 (Flame)[3] | Warning[3] | H226: Flammable liquid and vapor[1][6] |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark)[3] | Warning[3] | H315: Causes skin irritation[1][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 (Exclamation Mark)[3] | Warning[3] | H319: Causes serious eye irritation[1][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark)[3] | Warning[3] | H335: May cause respiratory irritation[1][6] |

Summary of Hazards:

-

Flammability: The compound is a flammable liquid with a flash point of 59 °C. Vapors can form explosive mixtures with air and may travel to a source of ignition.[6][7]

-

Health Hazards: It is harmful if swallowed or inhaled.[1] It causes irritation to the skin, eyes, and respiratory system.[1][4][6]

Experimental Protocols for Safety Data

While the specific laboratory reports for this compound are not publicly available, the hazard classifications are determined using standardized experimental protocols, typically following guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development).

-

Flash Point Determination: The flash point is generally determined using a closed-cup method, such as the Pensky-Martens closed-cup tester (e.g., OECD Guideline 102). A sample is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space to determine the lowest temperature at which the vapors ignite.

-

Skin Irritation/Corrosion: In vivo skin irritation is typically assessed using animal models (e.g., OECD Guideline 404). The substance is applied to the shaved skin of rabbits, and the site is observed for signs of erythema (redness) and edema (swelling) over a period of time. In vitro methods using reconstructed human epidermis are increasingly used as alternatives.

-

Eye Irritation/Corrosion: The potential for eye irritation is evaluated by instilling the substance into the eye of a test animal, usually a rabbit (e.g., OECD Guideline 405). The eyes are then examined for effects on the cornea, iris, and conjunctiva. Alternative in vitro methods, such as the Bovine Corneal Opacity and Permeability (BCOP) test, are also employed.

-

Acute Inhalation Toxicity: This is assessed by exposing animals (usually rats) to the substance's vapor or aerosol in a controlled chamber for a set period (e.g., OECD Guideline 403). The concentration that is lethal to 50% of the test animals (LC50) is determined.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Engineering Controls:

-

Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Ground and bond containers and receiving equipment to prevent static discharge.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles with side-shields or a face shield.[8]

-

Skin Protection: Wear suitable protective clothing and gloves (e.g., nitrile rubber).

-

Respiratory Protection: If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required. A full-face supplied-air respirator may be necessary for higher exposures.[6]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Store under an inert gas to prevent reaction with air and moisture.[1]

-

Store locked up or in an area accessible only to authorized personnel.[6]

Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do NOT use a water jet.[6]

-

Specific Hazards: Vapors can form explosive mixtures with air.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[6]

Accidental Release Measures:

-

Evacuate personnel to a safe area.[6]

-

Ensure adequate ventilation and remove all sources of ignition.[6]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Contain the spillage and collect it with a non-combustible absorbent material (e.g., sand, earth, vermiculite). Place it in a suitable container for disposal.[6]

Visual Guides and Workflows

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Safe handling workflow for this compound.

Caption: PPE selection guide for this compound.

References

- 1. Buy this compound | 2283-11-6 [smolecule.com]

- 2. CAS 2283-11-6: Hexaethylphosphorous triamide | CymitQuimica [cymitquimica.com]

- 3. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2283-11-6 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | 2283-11-6 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

In-Depth Technical Guide: Handling and Storage of Tris(diethylamino)phosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of Tris(diethylamino)phosphine. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound, also known as hexaethylphosphorous triamide, is a versatile organophosphorus compound.[1] It is a clear, colorless to yellow-orange liquid at room temperature.[2] The color may darken upon exposure to air due to oxidation, a common characteristic of phosphines.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₃₀N₃P | [1] |

| Molecular Weight | 247.36 g/mol | [1] |

| Appearance | Clear colorless to yellow-orange liquid | [2] |

| Density | 0.903 g/mL at 25 °C | [3] |

| Boiling Point | 80-90 °C at 10 mmHg | [4] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.475 | [3] |

| Solubility | Insoluble in water | [4] |

Safe Handling Protocols

Due to its hazardous nature, this compound must be handled with stringent safety measures.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | [5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant clothing, and a lab coat. | [5] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If vapors are generated, a respirator with an appropriate filter is required. | [5] |

General Handling Procedures

-

Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Ignition Sources: This compound is a flammable liquid.[6] Keep it away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and take precautionary measures against static discharge.[7]

-

Air Sensitivity: The compound is air-sensitive and should be stored under an inert gas.[5]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[5] Wash hands thoroughly after handling.

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[5]

-

Collection: Collect the absorbed material into a suitable container for disposal.

-

Decontamination: Clean the spill area thoroughly.

Do not allow the spilled material to enter drains or waterways.[5]

Storage Guidelines

Proper storage is crucial for maintaining the stability and safety of this compound.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]

-

Inert Atmosphere: Store under an inert gas to prevent oxidation.[5]

-

Incompatibilities: Store away from strong oxidizing agents.[5]

Reactivity and Incompatibilities

This compound is a reactive compound. It is primarily incompatible with strong oxidizing agents.[5] Upon combustion, it can produce hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), and oxides of phosphorus.[5]

Experimental Protocols and Visualizations

Logical Workflow for Handling and Storage

The following diagram illustrates the key decision points and safety measures for handling and storing this compound.

Caption: Workflow for Safe Handling and Storage.

Reactivity Pathway

The following diagram illustrates the key reactivity hazards associated with this compound.

References

- 1. scbt.com [scbt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound 97 2283-11-6 [sigmaaldrich.com]

- 4. This compound | 2283-11-6 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Understanding The Different Types Of Laboratory Reagents And Their Uses [merkel.co.il]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of Tris(diethylamino)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tris(diethylamino)phosphine, a versatile organophosphorus compound. Due to its air-sensitive nature, handling and solubility determination of this reagent require specialized techniques. This document outlines its qualitative solubility in common laboratory solvents, provides a detailed experimental protocol for quantitative solubility determination, and describes a standard procedure for its synthesis and purification.

Core Concepts and Properties

This compound, with the chemical formula P(N(C₂H₅)₂)₃, is a colorless to pale yellow liquid. It is a tertiary phosphine (B1218219) characterized by the presence of three diethylamino groups attached to a central phosphorus atom. This structure imparts significant electron-donating properties and steric bulk, influencing its reactivity and solubility. The compound is known to be sensitive to air and moisture, readily oxidizing to the corresponding phosphine oxide. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation: Solubility Profile

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its structural characteristics as a nonpolar, aprotic liquid suggest it is miscible with a wide array of common organic solvents. In contrast, it is reported to be insoluble in water.[1][2] The expected solubility behavior is summarized in the table below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Miscible | "Like dissolves like." this compound is a nonpolar molecule and is expected to be fully miscible with nonpolar hydrocarbon solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM), Acetonitrile, Dimethylformamide (DMF) | Miscible | While possessing a dipole moment, these solvents lack acidic protons and are generally good solvents for a wide range of organic compounds. Tris(dialkylamino)phosphines are known to be soluble in common polar and nonpolar solvents.[3] |

| Polar Protic | Water, Methanol, Ethanol | Insoluble/Immiscible | The hydrophobic nature of the ethyl groups and the lack of hydrogen bonding donors on this compound lead to poor solubility in protic solvents like water.[1][2] Reaction with protic solvents is also a possibility. |

Experimental Protocols

Given the air-sensitive nature of this compound, specialized techniques are required for accurate solubility determination and synthesis. The following protocols are based on established methods for handling air-sensitive compounds.

Protocol 1: Gravimetric Determination of Solubility in an Organic Solvent

This protocol outlines a method to determine the solubility of this compound in a specific organic solvent (e.g., anhydrous toluene) at a given temperature using Schlenk line techniques.

Materials:

-

This compound

-

Anhydrous solvent (e.g., toluene), deoxygenated

-

Septa, syringes, and cannulas

-

Schlenk flasks

-

Thermostatically controlled bath

-

Analytical balance (4 decimal places)

-

Vacuum pump and inert gas supply (Argon or Nitrogen)

Procedure:

-

Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.

-

Solvent Addition: To a tared Schlenk flask (Flask A), add a known volume (e.g., 10.0 mL) of the anhydrous, deoxygenated solvent via a cannula under a positive pressure of inert gas. Record the mass of the solvent.

-

Solute Addition: In a separate, tared Schlenk flask (Flask B), add an excess of this compound (e.g., ~2 mL) via syringe. Record the exact mass.

-

Equilibration: Carefully add the solvent from Flask A to Flask B via cannula, ensuring an excess of the phosphine remains undissolved. Seal Flask B and place it in a thermostatically controlled bath set to the desired temperature (e.g., 25.0 °C). Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop stirring and allow the undissolved this compound to settle.

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant from Flask B using a gas-tight syringe and transfer it to a pre-weighed, dry Schlenk flask (Flask C) under an inert atmosphere. Record the mass of the transferred solution.

-

Solvent Evaporation: Remove the solvent from Flask C under high vacuum, taking care to avoid bumping. A cold trap should be used to collect the solvent.

-

Mass Determination: Once the solvent is completely removed, weigh Flask C containing the dissolved this compound residue.

-

Calculation:

-

Mass of dissolved this compound = (Final mass of Flask C) - (Initial mass of Flask C)

-

Mass of solvent in the aliquot = (Mass of the transferred solution) - (Mass of dissolved this compound)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent in the aliquot) * 100

-

Protocol 2: Synthesis and Purification of this compound

This protocol describes the synthesis of this compound from phosphorus trichloride (B1173362) and diethylamine (B46881), followed by purification by vacuum distillation.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethylamine ((C₂H₅)₂NH)

-

Anhydrous diethyl ether

-

Schlenk flasks and dropping funnel

-

Magnetic stirrer and stir bar

-

Distillation apparatus suitable for vacuum

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: Assemble a three-necked Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to an inert gas line. Dry the entire apparatus thoroughly.

-

Reagent Preparation: In the reaction flask, dissolve anhydrous diethylamine (6.1 equivalents) in anhydrous diethyl ether under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of PCl₃: Dilute phosphorus trichloride (1.0 equivalent) with anhydrous diethyl ether in the dropping funnel. Add the PCl₃ solution dropwise to the stirred diethylamine solution at a rate that maintains the internal temperature below 10 °C. A white precipitate of diethylammonium (B1227033) chloride will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Filtration: Under an inert atmosphere, filter the reaction mixture through a cannula equipped with a filter frit to remove the diethylammonium chloride precipitate. Wash the precipitate with several portions of anhydrous diethyl ether.

-

Solvent Removal: Combine the filtrate and washings in a Schlenk flask and remove the diethyl ether under reduced pressure.

-

Purification: Purify the crude this compound by vacuum distillation. The product is a colorless liquid.

Mandatory Visualization

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for gravimetric solubility determination.

References

- 1. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Semantic Scholar [semanticscholar.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characteristics of Tris(diethylamino)phosphine

Tris(diethylamino)phosphine, with the chemical formula P[N(C₂H₅)₂]₃, is an organophosphorus compound widely utilized in organic synthesis.[1][2] A thorough understanding of its spectral properties is crucial for researchers and drug development professionals for its identification, characterization, and quality control. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the protons of the ethyl groups. The methylene (B1212753) (-CH₂) and methyl (-CH₃) protons have distinct chemical shifts and multiplicities due to coupling with adjacent protons and the phosphorus nucleus.[1]

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methylene (-CH₂) | 2.9 - 3.2 | Multiplet | ²J(P-H) ≈ 7-10 |

| Methyl (-CH₃) | 0.9 - 1.2 | Triplet | Not specified |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The methylene and methyl carbons of the diethylamino groups are clearly distinguishable.[1]

| Carbon Type | Chemical Shift (δ, ppm) |

| Methylene (-CH₂) | 40 - 45 |

| Methyl (-CH₃) | 13 - 15 |

³¹P NMR Spectral Data

³¹P NMR is a key technique for characterizing organophosphorus compounds. This compound shows a single characteristic signal in the ³¹P NMR spectrum, indicative of the unique phosphorus environment.[1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ³¹P | 80 - 90 | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for P-N, C-H, and C-N bonds.[1]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| P-N Stretch | 790 - 810 | Strong |

| C-H Bend (Methylene Scissoring) | 1450 - 1470 | Not specified |

| C-H Bend (Methyl Bending) | 1370 - 1390 | Not specified |

| C-N Stretch | 1000 - 1250 | Not specified |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for ¹H and ¹³C NMR.

-

Instrument Setup: The NMR spectra are recorded on a spectrometer, such as a Bruker Avance 400 or 500.

-

Data Acquisition:

-

For ¹H NMR , the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , proton decoupling is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

For ³¹P NMR , the spectrum is acquired with proton decoupling, and an external reference of 85% H₃PO₄ is commonly used.[1]

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent (e.g., hexane) can be prepared and placed in a liquid cell.

-

Instrument Setup: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the salt plates or the solvent is first recorded. Then, the spectrum of the sample is recorded.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

Visualization of Spectroscopic Analysis

The following diagram illustrates the workflow of spectroscopic analysis for this compound, showing how different techniques provide complementary structural information.

Caption: Workflow of Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Electron-Donating Properties of Tris(diethylamino)phosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electron-donating properties of Tris(diethylamino)phosphine, a versatile organophosphorus compound. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this potent ligand in various chemical transformations. This document details the synthesis, key quantitative electronic parameters, and catalytic applications of this compound, supported by experimental methodologies and visual representations of reaction mechanisms.

Introduction

This compound, with the chemical formula P(N(C₂H₅)₂)₃, is a tertiary phosphine (B1218219) characterized by the presence of three electron-rich diethylamino groups attached to a central phosphorus atom.[1] This structural feature imparts strong electron-donating (σ-donor) capabilities to the phosphorus lone pair, making it a highly effective ligand in organometallic chemistry and catalysis.[2] Its ability to stabilize metal centers in low oxidation states is crucial for facilitating a wide range of catalytic cycles, particularly in cross-coupling reactions.[2] This guide will delve into the fundamental electronic properties of this compound, providing quantitative data, detailed experimental protocols, and mechanistic insights relevant to its application in research and development.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with an excess of diethylamine (B46881).[1] The diethylamine acts as both a nucleophile to displace the chloride ions from the phosphorus center and as a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis from Phosphorus Trichloride and Diethylamine

Materials:

-

Phosphorus trichloride (PCl₃)

-

Diethylamine ((C₂H₅)₂NH)

-

Anhydrous diethyl ether or other inert solvent

-

Schlenk line or inert atmosphere glovebox

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phosphorus trichloride in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of six equivalents of diethylamine in anhydrous diethyl ether to the stirred phosphorus trichloride solution. The excess diethylamine is necessary to react with the HCl formed during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

The formation of diethylammonium (B1227033) chloride is observed as a white precipitate.

-

Filter the reaction mixture under inert atmosphere to remove the diethylammonium chloride precipitate.

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

-